molecular formula C13H17N3O B2569447 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol CAS No. 1006445-51-7

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol

Cat. No.: B2569447
CAS No.: 1006445-51-7
M. Wt: 231.299
InChI Key: JWHSGAKAKMGEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is an organic compound with the molecular formula C13H17N3O. It is characterized by a phenol group attached to a pyrazole ring via an aminomethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-propyl-3-aminopyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1-Methyl-1H-pyrazol-3-yl)amino)methyl)phenol
  • 4-(((1-Ethyl-1H-pyrazol-3-yl)amino)methyl)phenol
  • 4-(((1-Butyl-1H-pyrazol-3-yl)amino)methyl)phenol

Uniqueness

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is unique due to its specific propyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

4-[[(1-propylpyrazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-8-16-9-7-13(15-16)14-10-11-3-5-12(17)6-4-11/h3-7,9,17H,2,8,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHSGAKAKMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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